Product packaging for (2,4-Dimethylphenoxy)acetyl chloride(Cat. No.:CAS No. 15516-45-7)

(2,4-Dimethylphenoxy)acetyl chloride

Cat. No.: B1321888
CAS No.: 15516-45-7
M. Wt: 198.64 g/mol
InChI Key: XJEVVWZVAMVWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,4-Dimethylphenoxy)acetyl chloride is a specialized chemical reagent that serves as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its primary research value lies in its function as an acyl chloride, making it a highly reactive electrophile used to form amide or ester bonds. It is notably employed in the synthesis of complex molecules, including phenoxy herbicide analogs [https://www.chemistryworld.com/podcasts/24-dichlorophenoxyacetic-acid-24-d/4010853.article] and experimental compounds for pharmacological studies. The mechanism of action for this compound is its role as an acylating agent; the chloride is an excellent leaving group, allowing it to readily react with nucleophiles such as amines or alcohols to generate (2,4-dimethylphenoxy)acetamide or ester derivatives, respectively. This reactivity is crucial for researchers constructing molecular libraries or developing new active compounds, particularly in agrochemical and life science research. The 2,4-dimethylphenoxy moiety can influence the lipophilicity and steric bulk of the resulting molecules, which are key parameters in optimizing biological activity and physicochemical properties. This product is intended for use in a controlled laboratory setting by qualified personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B1321888 (2,4-Dimethylphenoxy)acetyl chloride CAS No. 15516-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dimethylphenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7-3-4-9(8(2)5-7)13-6-10(11)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVVWZVAMVWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608040
Record name (2,4-Dimethylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15516-45-7
Record name (2,4-Dimethylphenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance in Organic Synthesis and Fine Chemical Production

(2,4-Dimethylphenoxy)acetyl chloride is a significant intermediate primarily utilized in the synthesis of specialized organic molecules, with notable applications in the agrochemical and pharmaceutical sectors. Its high reactivity makes it an efficient acylating agent, enabling the formation of esters and amides through reactions with alcohols and amines, respectively.

This capability is leveraged in the production of fine chemicals where the (2,4-dimethylphenoxy)acetyl functional group is a key structural component. In the field of agrochemicals, derivatives of this compound are investigated for their herbicidal properties. For instance, research has demonstrated the synthesis of 2-(2-(2,4-Dimethylphenoxy)acetyl)-3-hydroxycyclohex-2-en-1-one, a molecule designed as a potential inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. semanticscholar.org The synthesis of such compounds relies on the reactivity of the acetyl chloride group to create new carbon-carbon bonds.

In pharmaceutical research, the broader class of phenoxyacetyl chlorides is used to synthesize phenoxyacetamide derivatives. Studies have explored these derivatives for various biological activities, including potential anticonvulsant properties. nih.gov While research on the specific 2,4-dimethyl variant is part of this wider exploration, its primary documented role remains as a precursor in multi-step syntheses. For example, related compounds like 2,5-dimethyl phenylacetyl chloride are crucial intermediates in the production of modern pesticides such as spirotetramat. google.com The function of this compound is therefore critical as a versatile building block for creating targeted, high-value molecules.

Table 1: Applications of Aryloxyacetyl Chloride Derivatives in Fine Chemical Synthesis
Derivative ClassIntermediate UsedApplication AreaExample Target Molecule/ActivityReference
Cyclohexenone DerivativesThis compoundAgrochemicalsHPPD Inhibitor Herbicides semanticscholar.org
PhenoxyacetamidesSubstituted Phenoxyacetyl chloridesPharmaceuticalsAnticonvulsant Agents nih.gov
Various PesticidesDimethyl Phenylacetyl Chloride AnaloguesAgrochemicalsSpirotetramat google.com
Herbicides (Classic)(2,4-Dichlorophenoxy)acetyl chlorideAgrochemicals2,4-D Herbicide ontosight.ai

Historical Trajectory of Research Involving Aryloxyacetyl Chlorides

The research trajectory of aryloxyacetyl chlorides is intrinsically linked to the development and synthesis of their parent compounds, aryloxyacetic acids. These acids gained prominence in the mid-20th century as a commercially important class of herbicides, with 2,4-D ((2,4-Dichlorophenoxy)acetic acid) being a notable example. ontosight.ai The initial industrial synthesis of aryloxyacetic acids involved the reaction of phenols with monochloroacetic acid in an aqueous solution of sodium hydroxide. google.com

The conversion of these acids into the more reactive aryloxyacetyl chlorides became a necessary subsequent step to enable further chemical modifications, such as the creation of esters and amides with varied biological activities. The standard method for this conversion involves treating the aryloxyacetic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. nih.govchemicalbook.com

Table 2: Evolution of Synthesis Methods for Aryloxyacetic Acids
MethodKey Reagents/ConditionsAdvantagesReference
Traditional Aqueous MethodPhenol (B47542), Monochloroacetic acid, NaOH (aq)Established industrial process google.com
Phase Transfer Catalysis (PTC)Alkyl halide, Tetra-n-butyl ammonium (B1175870) hydrogen sulfateMild conditions, simple operation, catalyst recovery unishivaji.ac.in
Microwave-Assisted SynthesisMicrowave irradiation, PTC conditionsRapid reaction times (minutes), high yields, clean reactions
One-Pot Anhydrous MethodPhenol, NaH, THF, Sodium chloroacetate, DMSOHigh yield, efficient one-pot process googleapis.com

Current Research Frontiers and Prospective Developments for 2,4 Dimethylphenoxy Acetyl Chloride

Fundamental Acylation and Esterification Reactions

This compound serves as a classic substrate for fundamental acylation and esterification reactions. Its utility in synthesizing a diverse range of esters, amides, and thioesters is well-established, proceeding primarily through the nucleophilic acyl substitution mechanism. This two-step process involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl double bond.

Nucleophilic Acyl Substitution with Alcohols and Phenols

The reaction of this compound with alcohols and phenols is a straightforward and efficient method for the synthesis of the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution, where the oxygen atom of the hydroxyl group acts as the nucleophile. researchgate.net The reaction typically proceeds readily, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534). The role of the base is to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion.

The general mechanism involves the attack of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. nih.gov This intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form the stable ester product. nih.gov The presence of the electron-donating methyl groups on the phenoxy ring may slightly modulate the electrophilicity of the carbonyl carbon, but the high reactivity of the acyl chloride moiety ensures that the reaction proceeds efficiently.

Studies have shown that esterification of phenols with acyl chlorides can be effectively catalyzed. For instance, titanium dioxide (TiO2) has been reported as an efficient catalyst for the acylation of phenols by acid chlorides under solvent-free conditions at room temperature, affording excellent yields. researchgate.net While this specific catalyst has not been documented with this compound, it highlights the potential for catalytic enhancement in these esterification reactions.

Amidation Reactions with Diverse Amine Substrates

This compound readily reacts with a wide array of primary and secondary amines to form the corresponding N-substituted (2,4-dimethylphenoxy)acetamides. This amidation process is a cornerstone of its chemical utility and proceeds via the nucleophilic acyl substitution pathway. nih.gov The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the highly electrophilic carbonyl carbon of the acyl chloride. nih.gov

The versatility of this reaction is demonstrated by its compatibility with various types of amines, including aliphatic, aromatic, and heterocyclic amines. For instance, the synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide showcases the reaction with a substituted heterocyclic amine. While this example uses a structurally similar phenoxyacetyl chloride, it illustrates the general applicability of the method. The reaction of this compound with hydrazines also proceeds efficiently to yield the corresponding acetohydrazides, which are valuable intermediates in the synthesis of more complex heterocyclic systems like 1,3,4-oxadiazoles. scielo.br

The following table summarizes representative amidation reactions involving phenoxyacetyl chlorides and various amine substrates, illustrating the broad scope of this transformation.

Amine SubstrateProductReaction ConditionsReference
Hydrazine (B178648) Hydrate2-(2,4-Dimethylphenoxy)acetohydrazideReflux in ethanol scielo.br
Substituted Anilines2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamidesNot specifiedN/A
2-Aminothiazole2-Chloro-N-(thiazol-2-yl)acetamideK2CO3, Chloroform researchgate.netijpsr.com
PiperidineAryl-thiazol-piperidines**Triethylamine, Dioxane, Microwave nih.gov
Note: This reaction uses chloroacetyl chloride as the acylating agent, but is representative of the reactivity with a heterocyclic amine.
**Note: This represents a multi-step synthesis where acylation is a key step.

Thioesterification Reactions for Sulfur-Containing Analogues

Exploration of Electrophilic Reactivity in Complex Synthetic Systems

Beyond simple acylation reactions, the electrophilic nature of this compound allows its incorporation into more complex molecular architectures. Its reactivity is harnessed in multi-step syntheses to introduce the (2,4-dimethylphenoxy)acetyl moiety into larger molecules, often as a key building block. For example, derivatives of (2,4-dimethylphenoxy)acetic acid are used in the synthesis of intricate heterocyclic compounds with potential biological activities.

In one such synthetic pathway, 2-(2,4-dimethylphenoxy)acetohydrazide, derived from the corresponding ester, serves as a precursor for the construction of 1,3,4-oxadiazole (B1194373) rings. scielo.br The acetohydrazide is first reacted with carbon disulfide in the presence of a base to form a 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol. scielo.br This intermediate can be further functionalized, demonstrating how the initial acyl chloride structure is embedded within a more complex heterocyclic system. These transformations highlight the role of the (2,4-dimethylphenoxy)acetyl group as a stable structural component that can be carried through multiple synthetic steps.

Kinetic and Thermodynamic Aspects of Reactivity Profiles

Detailed kinetic and thermodynamic studies specifically for this compound were not found in the surveyed literature. However, general principles of acyl chloride reactivity can be applied. Acyl chlorides are the most reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. evitachem.com This high reactivity is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic. Furthermore, the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl), which thermodynamically favors the substitution product.

The reaction is generally considered to be exothermic and proceeds with a low activation energy, especially with strong nucleophiles like amines. The two methyl groups on the phenoxy ring are electron-donating, which might slightly decrease the reactivity of the acyl chloride compared to an unsubstituted phenoxyacetyl chloride by marginally reducing the partial positive charge on the carbonyl carbon. However, this effect is likely minimal compared to the dominant activating effect of the chlorine atom.

Strategic Applications in the Synthesis of Functional Organic Molecules

Intermediacy in Pharmaceutical Precursor Synthesis

The acyl chloride functional group is highly susceptible to nucleophilic attack, particularly by nitrogen atoms. This reactivity makes (2,4-Dimethylphenoxy)acetyl chloride an excellent reagent for the derivatization and synthesis of nitrogen-containing heterocyclic compounds, many of which form the core structures of pharmaceutical agents.

This compound is effectively used to acylate nitrogen-containing heterocycles, a common strategy for modifying the properties of parent compounds or for building more complex molecular architectures.

Pyrrolidine (B122466) Derivatives: The reaction of this compound with pyrrolidine results in the formation of an amide bond, yielding 2-(2,4-dimethylphenoxy)-1-pyrrolidin-1-ylethanone. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the pyrrolidine ring attacks the electrophilic carbonyl carbon of the acetyl chloride, displacing the chloride ion. Such derivatives are of interest in medicinal chemistry for their potential biological activities.

Imidazolidinedione Derivatives: Imidazolidinediones (also known as hydantoins) are a class of heterocyclic compounds present in several pharmaceuticals. The nitrogen atoms in the imidazolidinedione ring can be acylated using various acyl chlorides to produce N-substituted derivatives. nih.govd-nb.info The reaction with this compound would introduce the (2,4-dimethylphenoxy)acetyl group onto one of the ring's nitrogen atoms, a strategy employed to explore new structure-activity relationships in drug discovery. nih.gov

Carbazole (B46965) Derivatives: Carbazole and its derivatives are known for a wide range of biological activities. Synthetic modification of the carbazole nucleus is a key area of research. In a procedure analogous to the synthesis of N⁹-(chloroacetyl)-carbazole, this compound can be reacted with carbazole in a suitable solvent like acetone. In this reaction, the nitrogen atom of the carbazole ring acts as a nucleophile, attacking the acyl chloride to form N⁹-((2,4-dimethylphenoxy)acetyl)carbazole. This derivatization is a key step toward synthesizing more complex molecules with potential therapeutic applications.

Heterocycle PrecursorReagentResulting Derivative
PyrrolidineThis compound2-(2,4-dimethylphenoxy)-1-pyrrolidin-1-ylethanone
ImidazolidinedioneThis compoundN-((2,4-dimethylphenoxy)acetyl)imidazolidinedione
CarbazoleThis compoundN⁹-((2,4-dimethylphenoxy)acetyl)carbazole

Beyond simple derivatization, this compound serves as a fundamental building block for constructing more intricate molecules. The (2,4-dimethylphenoxy)acetic acid scaffold is a recognized pharmacophore, and the corresponding acetyl chloride provides a reactive handle to incorporate this moiety into larger systems. For instance, research into new therapeutic agents has involved the synthesis of complex acetohydrazide derivatives starting from 2,4-dimethylcarbolic acid. scielo.br These multi-step syntheses generate molecules bearing multiple functional groups, such as 1,3,4-oxadiazole (B1194373) and hydrazone, built upon the initial (2,4-dimethylphenoxy) framework. The availability of the reactive acetyl chloride facilitates the initial steps of such complex synthetic pathways. scielo.brnih.gov

Role in Agrochemical and Pesticide Research

The phenoxyacetic acid structural motif is historically significant in the development of agrochemicals, particularly herbicides. This compound is a direct precursor to compounds belonging to this class.

Phenoxyacetic acids are known to function as synthetic auxins or plant growth regulators, and many are used as herbicides. researchgate.net The parent acid of the title compound, (2,4-Dimethylphenoxy)acetic acid, belongs to this family. This compound serves as a reactive intermediate for synthesizing esters and amides of this acid, allowing for the creation of diverse analogues for herbicidal activity screening. This approach is analogous to the synthesis of herbicides derived from structurally similar compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and (2,4-dichlorophenoxy)acetic acid (2,4-D). The synthesis of pesticide intermediates, such as 2,5-dimethyl phenylacetyl chloride for spirotetramat, further highlights the importance of such chlorinated aromatic structures in agrochemical production. google.com

Common NameChemical NameStructural Analogy to (2,4-Dimethylphenoxy)acetic acid
MCPA (4-chloro-2-methylphenoxy)acetic acidIsomeric methyl group position and chloro- substitution
2,4-D (2,4-dichlorophenoxy)acetic acidChloro- substitution in place of methyl groups
Mecoprop 2-(4-chloro-2-methylphenoxy)propanoic acidPropanoic acid variant of MCPA

Advanced Materials and Polymer Science Applications

While the primary applications of this compound are in pharmaceutical and agrochemical synthesis, related structures have been utilized in the field of materials science. Research has demonstrated the synthesis of a novel polyarylenephthalide using 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid pseudochloride as a monomer. researchgate.net This indicates that dimethylphenoxy-containing acid chlorides can be employed in polycondensation reactions to create polymers with potentially unique electrophysical properties. researchgate.net Although this example uses the 2,6-dimethyl isomer within a more complex monomer, it establishes a precedent for the potential use of this compound as a co-monomer or modifying agent in the synthesis of specialized polymers. The incorporation of the phenoxyacetic moiety could influence properties such as thermal stability, solubility, and mechanical performance of the resulting polymer.

Development of Specialty Chemicals and Fine Chemicals in Organic Synthesis

This compound is a valuable reagent in the synthesis of specialty and fine chemicals due to its ability to act as an efficient acylating agent. guidechem.compatsnap.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as active pharmaceutical ingredients (APIs) or key agrochemical intermediates. The high reactivity of the acyl chloride group allows for its clean and high-yielding reaction with a variety of nucleophiles (alcohols, amines, thiols), making it an ideal choice for introducing the (2,4-dimethylphenoxy)acetyl group in multi-step synthetic sequences where efficiency is paramount. nih.gov Its role as a precursor in the synthesis of targeted molecules for pharmaceutical and agrochemical research exemplifies its utility in the fine chemical industry. guidechem.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of (2,4-Dimethylphenoxy)acetyl chloride, providing detailed information about the proton and carbon framework and their connectivity.

¹H NMR: The proton NMR spectrum provides a precise map of the hydrogen atoms within the molecule. The aromatic region of this compound is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. The electron-donating methyl groups and the electron-withdrawing acetyl chloride group influence the chemical shifts of these aromatic protons. The aliphatic region will feature signals for the two methyl groups and the methylene (B1212753) (-CH₂) protons of the acetyl group. The methylene protons, being adjacent to the strongly deshielding acyl chloride function, are anticipated to resonate at a significantly downfield chemical shift.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Ar-H (Position 6) ~7.0-7.1 d
Ar-H (Position 5) ~6.9-7.0 dd
Ar-H (Position 3) ~6.7-6.8 s
-OCH₂- ~4.9-5.1 s
Ar-CH₃ (Position 4) ~2.3 s

Note: Predicted values are based on typical chemical shifts for similar structures. The solvent used is typically CDCl₃.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The spectrum for this compound would show ten distinct signals. The carbonyl carbon of the acyl chloride group is the most downfield signal, typically appearing around 170 ppm. The aromatic carbons show a characteristic pattern of signals in the 110-160 ppm range, with the oxygen-bearing carbon (C-1) being the most deshielded among them. The methyl and methylene carbons appear in the upfield region of the spectrum.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~170
C-1 ~153
C-4 ~132
C-2 ~130
C-6 ~128
C-5 ~126
C-3 ~115
-OCH₂- ~70
Ar-CH₃ (Position 4) ~21

Note: Predicted values are based on typical chemical shifts for similar structures. The solvent used is typically CDCl₃.

To definitively assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, key COSY correlations would be observed between the adjacent aromatic protons, specifically between H-5 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It would show cross-peaks connecting the signals of H-3 to C-3, H-5 to C-5, H-6 to C-6, the methylene protons to the methylene carbon, and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for elucidating the connectivity across multiple bonds (typically 2-3 bonds), which pieces the entire molecular puzzle together. Key HMBC correlations would include:

The methylene (-OCH₂-) protons showing a correlation to the carbonyl carbon (C=O), confirming the acetyl moiety.

The methylene (-OCH₂-) protons showing a correlation to the aromatic C-1, confirming the ether linkage.

The aromatic proton H-6 showing correlations to C-2 and C-4, helping to place the methyl groups.

The methyl protons at position 2 showing correlations to C-1, C-2, and C-3.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch. This peak appears at a higher wavenumber compared to other carbonyl compounds like carboxylic acids or esters, making it highly diagnostic. Other important bands include those for the aromatic C=C bonds, the C-O ether linkage, and the C-H bonds of the aromatic ring and aliphatic groups.

Characteristic FTIR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Acyl Chloride) ~1800 Strong, Sharp
C=C Stretch (Aromatic) ~1600, ~1500 Medium
C-O-C Stretch (Aryl Ether) ~1250 Strong
C-Cl Stretch ~700-800 Medium
C-H Stretch (Aromatic) ~3000-3100 Medium

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental composition of the compound. For this compound (C₁₀H₁₁ClO₂), the calculated exact mass of the molecular ion [M]⁺ is approximately 198.0447 g/mol (for the ³⁵Cl isotope). A key feature in the mass spectrum is the presence of an isotopic peak at M+2, with an intensity of roughly one-third that of the molecular ion peak, which is the characteristic signature of a molecule containing one chlorine atom.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Plausible fragmentation pathways for this compound include:

Loss of a chlorine radical: Formation of the [M-Cl]⁺ acylium ion.

Loss of carbon monoxide: Cleavage of the C-C bond to release CO from the acylium ion.

Cleavage of the ether bond: This can lead to the formation of a 2,4-dimethylphenoxyl fragment or a chloroacetyl fragment.

Chromatographic Separation and Purity Analysis

HPLC is the standard method for determining the purity of this compound and for identifying and quantifying any related impurities. A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of analysis. sielc.com

Typical HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with an acidic modifier like 0.1% formic acid)
Elution Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at ~275 nm

| Injection Volume | 10 µL |

This method allows for the separation of the main compound from potential impurities, such as the starting material (2,4-dimethylphenol) or the corresponding carboxylic acid formed by hydrolysis. The purity is determined by calculating the relative area percentage of the peak corresponding to this compound.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. Due to the high reactivity and thermal lability of this compound, direct analysis by GC is challenging. The compound is prone to degradation in the hot injector port and can react with active sites on the column. Therefore, an indirect method involving derivatization is typically employed for its quantification and the analysis of its volatile reaction products. japsonline.comchromforum.org

A common strategy involves converting the acyl chloride into a more stable and less reactive ester derivative prior to GC analysis. osti.gov This is achieved by quenching a sample of the reaction mixture with a dry alcohol, such as methanol (B129727). The this compound reacts rapidly and quantitatively with methanol to form the corresponding methyl ester, methyl (2,4-dimethylphenoxy)acetate. This resulting ester is significantly more stable and volatile, making it well-suited for GC analysis, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). japsonline.comresearchgate.net

The GC-MS technique is particularly advantageous as it provides not only retention time data for quantification but also mass spectra that confirm the identity of the derivatized product. sapub.org The analysis of the stable ester allows for the indirect monitoring of the presence and concentration of the original acyl chloride in a sample.

Below is a table summarizing typical GC conditions for the analysis of the methyl ester derivative.

ParameterCondition
GC System Agilent 7890B GC with 5975 MS detector
Column HP-5ms capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Splitless
Oven Temperature Program Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 40-400 m/z

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions. sigmaaldrich.comlibretexts.orgukessays.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. researchgate.net When monitoring reactions involving the synthesis of this compound from (2,4-Dimethylphenoxy)acetic acid, direct TLC analysis of the acyl chloride is often unreliable. researchgate.net

Acyl chlorides are highly reactive electrophiles and can readily react with the polar silica (B1680970) gel stationary phase of the TLC plate, leading to hydrolysis back to the starting carboxylic acid. sciencemadness.org This can result in streaking on the plate and an inaccurate representation of the reaction's progress. reddit.com

To circumvent this issue, a quenching method is employed. A small aliquot of the reaction mixture is withdrawn and immediately treated with a nucleophile, such as methanol or diethylamine. chemicalforums.com This converts the reactive this compound into its corresponding stable methyl ester or N,N-diethylamide derivative. This derivatized sample can then be safely spotted on the TLC plate alongside the starting material, (2,4-Dimethylphenoxy)acetic acid, and a co-spot containing both the starting material and the reaction mixture. libretexts.org

The progress of the reaction is observed by the gradual disappearance of the spot corresponding to the starting carboxylic acid and the appearance of a new, typically less polar, spot for the ester or amide derivative. libretexts.org The difference in polarity between the carboxylic acid (highly polar, low Rf value) and its ester or amide derivative (less polar, higher Rf value) allows for clear separation on the TLC plate.

The table below illustrates hypothetical TLC data for monitoring the conversion of (2,4-Dimethylphenoxy)acetic acid to its methyl ester derivative after quenching.

CompoundRf Value (3:1 Hexane:Ethyl Acetate)Spot Characteristics under UV Light (254 nm)
(2,4-Dimethylphenoxy)acetic acid (Starting Material) 0.25Quenches, appears as a dark spot
Methyl (2,4-dimethylphenoxy)acetate (Product Derivative) 0.60Quenches, appears as a dark spot

X-ray Crystallography for Solid-State Structural Determination of Derived Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a reactive liquid under standard conditions and thus not suitable for single-crystal X-ray analysis, its stable, crystalline derivatives can be readily studied using this technique. This provides unambiguous proof of structure and detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis, the this compound is first converted into a solid derivative that forms high-quality single crystals. This is typically achieved by reacting the acyl chloride with a suitable amine or alcohol to form a stable amide or ester. For example, reaction with 2,4-dinitroaniline (B165453) would yield the solid amide, N-(2,4-dinitrophenyl)-2-(2,4-dimethylphenoxy)acetamide.

Once suitable crystals are grown, they are mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic structure of the molecule is solved and refined. researchgate.net The resulting structural data provides invaluable insight into the molecule's conformation and packing within the crystal lattice. researchgate.net

The table below presents hypothetical crystallographic data for a derived amide of this compound, based on typical values for similar organic compounds. researchgate.netresearchgate.net

ParameterHypothetical Value for N-(2,4-dinitrophenyl)-2-(2,4-dimethylphenoxy)acetamide
Chemical Formula C16H15N3O5
Formula Weight 345.31 g/mol
Crystal System Monoclinic
Space Group P21/c
a (Å) 8.120
b (Å) 15.450
c (Å) 12.980
β (°) 98.50
Volume (ų) 1609.5
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.425
Final R-index [I > 2σ(I)] 0.045

Computational Chemistry and Theoretical Modeling of 2,4 Dimethylphenoxy Acetyl Chloride

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (2,4-Dimethylphenoxy)acetyl chloride, DFT calculations can elucidate the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the electron-rich dimethylphenoxy ring, while the LUMO is often a π*-orbital centered on the carbonyl group of the acetyl chloride moiety. The electron-donating nature of the two methyl groups on the phenyl ring increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the ring. Conversely, the electron-withdrawing acetyl chloride group lowers the energy of the LUMO, making the carbonyl carbon a prime target for nucleophilic attack.

The HOMO-LUMO gap provides insight into the molecule's reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. The presence of both electron-donating (dimethylphenoxy) and electron-withdrawing (acetyl chloride) groups suggests the potential for intramolecular charge transfer, which can be further investigated by analyzing the composition of the frontier orbitals.

Illustrative Data Table: Predicted Frontier Orbital Energies of Substituted Phenoxyacetic Acids

Substituent on Phenyl RingHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
H-6.5-1.25.3
4-Cl-6.7-1.55.2
2,4-di-Cl-6.8-1.75.1
2,4-di-CH₃ (Predicted) -6.2 -1.1 5.1

Note: The values for H, 4-Cl, and 2,4-di-Cl are representative values from literature on phenoxyacetic acids. The values for 2,4-di-CH₃ are predicted based on the known electron-donating effects of methyl groups.

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential. Red regions indicate a negative potential, corresponding to areas of high electron density that are attractive to electrophiles. Blue regions indicate a positive potential, corresponding to areas of low electron density that are susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. This site is therefore a likely target for protonation or interaction with other electrophiles. Conversely, a strong positive potential (blue) would be anticipated on the carbonyl carbon atom, a consequence of the high electronegativity of the adjacent oxygen and chlorine atoms. This makes the carbonyl carbon the primary site for nucleophilic attack, which is the initial step in many reactions of acyl chlorides. The aromatic ring would exhibit a more neutral potential, with slightly negative regions above and below the plane of the ring due to the π-electron system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects on Derivatives

While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and the influence of a solvent on molecular behavior. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the study of dynamic processes in systems containing a large number of particles.

For derivatives of this compound, such as the corresponding esters or amides, MD simulations can provide valuable insights into their conformational preferences. The key dihedral angles to consider would be those around the ether linkage and the acetyl group. The simulations would reveal the most stable conformations in different solvent environments and the energy barriers between them.

Solvation effects are critical in determining the behavior of molecules in solution. MD simulations explicitly model the interactions between the solute and solvent molecules. For instance, in an aqueous environment, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen of the derivatives. The simulations can quantify the extent of this hydration and how it influences the solute's conformation and dynamics. Understanding these solvation effects is crucial for predicting the bioavailability and transport properties of these compounds.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the identification of transition states. For this compound, a key reaction is nucleophilic acyl substitution, where a nucleophile replaces the chloride ion.

The generally accepted mechanism for this reaction is a two-step addition-elimination process. In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically a high-energy species. In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic properties of molecules, which can be invaluable for the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with good accuracy. The predicted spectrum would show characteristic signals for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the acetyl group. The chemical shift of the carbonyl carbon would be a key feature in the ¹³C NMR spectrum. Comparing the calculated spectrum with an experimental one can confirm the structure of the molecule.

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2115 - 135
Methyl (CH₃)2.2 - 2.415 - 20
Methylene (CH₂)4.8 - 5.070 - 75
Carbonyl (C=O)-170 - 175

Note: These are typical chemical shift ranges for the given functional groups and are intended to be illustrative.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically found at a high frequency (around 1800 cm⁻¹). Other characteristic bands would include C-O stretching of the ether linkage, C-H stretching of the aromatic and alkyl groups, and aromatic C=C stretching vibrations.

Illustrative Data Table: Predicted Key IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C=O Stretch (Acyl Chloride)1790 - 1815Strong
Aromatic C=C Stretch1580 - 1620Medium
C-O-C Asymmetric Stretch1230 - 1270Strong
C-Cl Stretch650 - 850Medium

Note: These are characteristic frequency ranges for the specified vibrational modes.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed properties, such as biological activity or chemical reactivity. For a class of compounds like phenoxyacetic acid derivatives, which includes the parent structure of this compound, QSPR models can be developed to predict their herbicidal activity. mdpi.com

To build a QSPR model, a set of molecular descriptors is first calculated for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between these descriptors and the measured property.

For herbicidal phenoxyacetic acids, it has been shown that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are important for their biological efficacy. mdpi.com A QSPR model for a series of compounds including this compound could help in understanding the structural features that are crucial for its chemical behavior and in designing new derivatives with enhanced or modified properties.

Structure Reactivity Relationship Srr and Structural Modification Studies of Derivatives

Systematic Chemical Modifications of the (2,4-Dimethylphenoxy)acetyl Moiety in Derived Compounds

The (2,4-Dimethylphenoxy)acetyl core structure provides several sites amenable to systematic chemical modification, allowing for the fine-tuning of steric and electronic properties. These modifications are typically aimed at exploring structure-activity relationships (SAR) and optimizing the performance of the resulting compounds for specific applications.

Key modification sites include:

The Phenyl Ring: The two methyl groups on the phenyl ring can be varied in their position (e.g., 2,5- or 3,5-dimethyl) or replaced with other alkyl groups of varying size and branching. Furthermore, additional substituents, such as halogens, nitro groups, or methoxy (B1213986) groups, can be introduced to modulate the electronic character of the aromatic ring.

The Acetyl Group: The acetyl chloride functionality is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. This allows for the introduction of a wide variety of functional groups by reacting it with different nucleophiles. Common modifications involve the formation of esters, amides, and hydrazides through reactions with alcohols, amines, and hydrazines, respectively.

The Ether Linkage: While less common, modifications to the ether oxygen are also possible, though they often require more complex synthetic strategies.

These systematic modifications allow for the creation of large libraries of compounds, which can then be screened for desired properties. For instance, in the development of new biologically active molecules, systematic variation of substituents on the phenyl ring can be used to probe the binding pocket of a target enzyme or receptor.

Influence of Substituent Effects on Reactivity and Selectivity in Synthetic Pathways

The nature and position of substituents on the (2,4-Dimethylphenoxy)acetyl moiety exert a profound influence on the reactivity of the molecule and the selectivity of its reactions. These effects can be broadly categorized as electronic and steric.

Electronic Effects:

The two methyl groups at the 2- and 4-positions of the phenyl ring are electron-donating groups (EDGs) due to hyperconjugation and a weak +I (inductive) effect. This electron donation increases the electron density of the aromatic ring, which can influence its susceptibility to electrophilic aromatic substitution, should such reactions be performed on the scaffold.

More significantly, the electronic nature of the phenoxy group influences the reactivity of the acetyl chloride. The oxygen atom can donate electron density to the carbonyl carbon via resonance, which can slightly temper its electrophilicity compared to a simple alkyl acetyl chloride. However, the primary determinant of the acetyl chloride's high reactivity is the strong electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Introducing further substituents on the phenyl ring can either enhance or diminish this effect. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, would decrease the electron-donating ability of the phenoxy ring, thereby increasing the electrophilicity of the carbonyl carbon and enhancing the reactivity of the acetyl chloride. Conversely, additional electron-donating groups would have the opposite effect.

Steric Effects:

The methyl group at the 2-position (ortho to the ether linkage) introduces significant steric hindrance around the ether oxygen and the acetyl side chain. This steric bulk can influence the preferred conformation of the molecule and can also affect the accessibility of the carbonyl carbon to incoming nucleophiles. In some cases, this can lead to a decrease in reaction rates compared to less hindered analogues. However, this steric hindrance can also be exploited to achieve greater selectivity in certain reactions by favoring attack from a less hindered trajectory.

The interplay of these electronic and steric effects is crucial in directing the outcome of synthetic transformations. For example, in reactions with sterically demanding nucleophiles, the ortho-methyl group might favor the formation of one stereoisomer over another.

Design and Synthesis of Novel Analogues based on the (2,4-Dimethylphenoxy)acetyl Scaffold

The (2,4-Dimethylphenoxy)acetyl scaffold has been utilized as a starting point for the design and synthesis of novel analogues with a wide range of potential biological activities. The general strategy involves using the (2,4-Dimethylphenoxy)acetyl chloride as a reactive intermediate to introduce the core moiety into a larger molecular framework.

The synthesis of these analogues typically begins with the preparation of (2,4-Dimethylphenoxy)acetic acid from 2,4-dimethylphenol (B51704) and a haloacetic acid (e.g., chloroacetic acid) via a Williamson ether synthesis. The resulting carboxylic acid is then converted to the more reactive this compound, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

This activated acyl chloride can then be reacted with a diverse range of nucleophiles to generate a library of derivatives. For example:

Reaction with amines or anilines yields the corresponding amides. This is a common strategy for linking the (2,4-Dimethylphenoxy)acetyl moiety to other heterocyclic or aromatic systems known to possess biological activity.

Reaction with alcohols or phenols produces esters.

Reaction with hydrazines leads to the formation of hydrazides, which can serve as precursors for the synthesis of various heterocyclic compounds like pyrazoles and oxadiazoles.

The table below provides examples of the types of novel analogues that can be synthesized from the (2,4-Dimethylphenoxy)acetyl scaffold and the rationale behind their design.

Target Analogue ClassSynthetic ApproachRationale for Design
Amide Derivatives Reaction of this compound with various primary and secondary amines.Exploration of SAR by introducing diverse substituents via the amine component. Many bioactive molecules contain amide linkages.
Ester Derivatives Reaction of this compound with a range of alcohols and phenols.Modification of lipophilicity and pharmacokinetic properties.
Hydrazide & Heterocyclic Derivatives Reaction with hydrazine (B178648) to form the hydrazide, followed by cyclization reactions with appropriate reagents.Access to diverse heterocyclic systems (e.g., 1,3,4-oxadiazoles, pyrazoles) which are common pharmacophores.

Conformational Analysis of Derived Compounds and its Implications for Intermolecular Interactions

The three-dimensional conformation of molecules derived from the (2,4-Dimethylphenoxy)acetyl scaffold is a critical determinant of their ability to interact with other molecules, such as biological macromolecules. Conformational analysis aims to identify the preferred spatial arrangements of the atoms in a molecule and the energy barriers between different conformations.

Key Conformational Features:

Torsion Angles: The conformation of the phenoxyacetic acid moiety is often described by two main torsion angles: the C-O-C-C angle and the O-C-C=O angle. Studies on related phenoxyacetic acid derivatives have shown that these molecules can adopt different conformations, such as synclinal and antiperiplanar arrangements of the phenoxyacetate (B1228835) side chain. researchgate.net

Influence of Substituents: The ortho-methyl group on the phenyl ring plays a significant role in restricting the rotation around the C-O bond due to steric hindrance. This can lead to a more defined set of low-energy conformations compared to unsubstituted phenoxyacetyl derivatives.

Intramolecular Interactions: The conformation can also be influenced by intramolecular hydrogen bonding, especially in derivatives where the acetyl group has been modified to include hydrogen bond donors or acceptors.

The preferred conformation of a molecule has significant implications for its intermolecular interactions:

Crystal Packing: In the solid state, the conformation adopted by a molecule will influence how it packs in the crystal lattice, affecting physical properties such as melting point and solubility.

Receptor Binding: In a biological context, the ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is crucial for its activity. A rigidified conformation, potentially induced by steric hindrance from the ortho-methyl group, can be advantageous if it pre-organizes the molecule for optimal binding, thus reducing the entropic penalty upon binding.

Computational modeling techniques, such as molecular mechanics and quantum chemical calculations, are often employed to predict the stable conformations and the energy barriers for rotation around the flexible bonds. These theoretical studies, in conjunction with experimental data from techniques like X-ray crystallography and NMR spectroscopy, provide a comprehensive understanding of the conformational landscape of these molecules.

Q & A

Q. What are the optimal synthesis conditions for (2,4-Dimethylphenoxy)acetyl chloride?

The synthesis typically involves reacting 2,4-dimethylphenol with chloroacetyl chloride or a derivative under reflux with a strong base (e.g., NaOH or KOH). Electron-donating methyl groups on the aromatic ring reduce the acidity of the phenolic hydroxyl group, necessitating harsher conditions like prolonged reflux to drive the reaction . For purification, adjusting the pH to slightly acidic conditions (pH 5–6) during filtration maximizes yield by minimizing salt formation and solubility issues .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To identify chemical environments of hydrogen and carbon atoms, particularly distinguishing aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • IR Spectroscopy : Detects carbonyl (C=O) stretching (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (EIMS) : Confirms molecular ion peaks (e.g., m/z 412 for derivatives with C₂₀H₂₀N₄O₄S) .

Q. What safety precautions are critical when handling this compound?

As an acyl chloride, it reacts violently with water and is corrosive. Key precautions include:

  • Using inert atmospheres (N₂/Ar) and anhydrous solvents.
  • Wearing acid-resistant gloves and eye protection.
  • Storing in sealed containers away from moisture and ignition sources .

Advanced Research Questions

Q. How do electron-donating substituents influence the reactivity of phenoxyacetyl chlorides?

The methyl groups in 2,4-dimethylphenol reduce the phenolic oxygen’s nucleophilicity by donating electron density to the aromatic ring, lowering acidity. This necessitates stronger bases or longer reaction times for esterification/acylation compared to unsubstituted phenols. Computational studies (e.g., DFT) can model these electronic effects to predict reaction kinetics .

Q. How can contradictory yield data in derivative synthesis be resolved?

Yield discrepancies often arise from pH mismatches during purification. For example, filtering derivatives at pH >7 or <5 reduces yield due to salt formation or protonation of functional groups. Systematic pH optimization (e.g., pH 5–6 for oxadiazole-thiol derivatives) minimizes losses . Additionally, side reactions (e.g., hydrolysis of the acyl chloride) must be controlled using anhydrous conditions .

Q. What computational methods validate the structural and electronic properties of this compound derivatives?

  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 33.32° in oxadiazole derivatives) and confirms planar configurations .
  • Molecular Dynamics (MD) : Simulates solvent interactions and stability of intermediates.
  • QSPR Models : Predict physicochemical properties (e.g., logP, solubility) based on substituent effects .

Q. How do reaction conditions affect regioselectivity in heterocyclic derivative formation?

For oxadiazole-thiol derivatives, reflux in basic media promotes cyclization via nucleophilic attack of hydrazide on carbonyl carbons. Stirring at room temperature with weak bases favors thioether formation due to reduced electrophilicity of intermediates. Catalyst choice (e.g., acetic acid) also influences reaction pathways and regioselectivity .

Methodological Considerations

  • Synthetic Optimization : Use Schlenk lines for moisture-sensitive steps and monitor reactions via TLC or in situ IR .
  • Data Interpretation : Cross-reference NMR splitting patterns with calculated chemical shifts (e.g., ChemDraw) to resolve overlapping signals .
  • Contradiction Analysis : Employ control experiments (e.g., varying pH, temperature) to isolate variables affecting yield or purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.